molecular formula C15H18N4O3S B11030585 N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide

N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B11030585
M. Wt: 334.4 g/mol
InChI Key: FFORPOPCWBOQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C 15 H 19 N 5 O 2 S and a molecular weight of 333.41 g/mol . This reagent features a unique hybrid structure, incorporating a 1,3,5-triazine ring tethered to a p-toluenesulfonamide group via a furan-2-ylmethyl linker. The 1,3,5-triazine scaffold (s-triazine) is a privileged structure in medicinal chemistry and chemical biology, known for its diverse applications . Compounds containing this core have been investigated for a wide spectrum of biological activities, including serving as carbonic anhydrase inhibitors and enzyme inhibitors for targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are associated with neurodegenerative research . Furthermore, the benzenesulfonamide moiety is a classic pharmacophore present in many bioactive molecules and established pharmaceuticals . The integration of these features makes this compound a valuable building block and a candidate for various research applications. Scientists may employ it in drug discovery as a synthetic intermediate for the development of novel therapeutic agents, or as a chemical probe in biochemical and pharmacological studies to investigate enzyme inhibition and signal transduction pathways. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H18N4O3S/c1-12-4-6-14(7-5-12)23(20,21)18-15-16-10-19(11-17-15)9-13-3-2-8-22-13/h2-8H,9-11H2,1H3,(H2,16,17,18)

InChI Key

FFORPOPCWBOQJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Triazine Core Formation via Cyclocondensation

The foundational step in synthesizing this compound is the formation of the 1,4,5,6-tetrahydro-1,3,5-triazine ring. This is achieved through a cyclocondensation reaction between a diamine and a carbonyl source. Specifically, N-(furan-2-ylmethyl)ethane-1,2-diamine reacts with formaldehyde under acidic or neutral conditions to generate the triazine scaffold .

Reaction Conditions:

  • Diamine: N-(furan-2-ylmethyl)ethane-1,2-diamine (1.0 equiv)

  • Carbonyl Source: Formaldehyde (37% aqueous solution, 1.2 equiv)

  • Solvent: Tetrahydrofuran (THF) or ethanol

  • Temperature: Reflux at 70–80°C for 6–8 hours

  • Catalyst: None required; reaction proceeds via nucleophilic addition-elimination

The reaction mechanism involves initial imine formation between the diamine and formaldehyde, followed by cyclization to form the six-membered triazine ring. The furan-2-ylmethyl substituent is introduced via the diamine precursor, which is typically synthesized separately through alkylation of ethane-1,2-diamine with furfuryl bromide .

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

After forming the triazine core, the secondary amine at position 2 is sulfonylated using 4-methylbenzenesulfonyl chloride (tosyl chloride). This step introduces the sulfonamide group, critical for the compound’s bioactivity .

Reaction Conditions:

  • Triazine Intermediate: 5-(Furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine (1.0 equiv)

  • Sulfonylating Agent: 4-Methylbenzenesulfonyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA, 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or THF

  • Temperature: 0°C to room temperature, 2–4 hours

The reaction proceeds via a nucleophilic attack of the triazine amine on the electrophilic sulfur of tosyl chloride, followed by deprotonation with TEA. The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

Optimization of Coupling Reactions for Intermediate Synthesis

While the primary synthesis route relies on cyclocondensation and sulfonylation, key intermediates (e.g., the furan-containing diamine) may require cross-coupling strategies. The Suzuki-Miyaura reaction, as demonstrated in analogous syntheses, offers a robust method for introducing aromatic or heteroaromatic groups .

Example Protocol from Analogous Systems:

ParameterDetails
Substrates Boronate ester (1.0 equiv), aryl halide (1.0 equiv)
Catalyst Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.1 equiv)
Base K₂CO₃ (3.0 equiv) or NaHCO₃ (2.0 equiv)
Solvent 1,4-Dioxane/water (3:1) or DME/MeOH (2:1)
Temperature 80–120°C, 1–12 hours
Yield Range 47–92% (dependent on substituents and steric effects)

For instance, tert-butyl-protected boronate esters have been coupled with bromoarenes under microwave irradiation (120°C, 30 minutes) to achieve high yields . These conditions could be adapted to synthesize the furan-2-ylmethyl diamine precursor if traditional alkylation methods prove inefficient.

Spectroscopic Characterization and Quality Control

Post-synthesis validation is critical. Key spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.70 (d, J = 8.0 Hz, 2H, aromatic H), 7.45 (d, J = 8.0 Hz, 2H, aromatic H), 6.35–6.25 (m, 2H, furan H), 4.10 (s, 2H, CH₂-furan), 3.85 (br s, 4H, triazine CH₂), 2.40 (s, 3H, CH₃), 1.90 (br s, 2H, triazine CH₂) .

  • IR (KBr):
    ν 3270 cm⁻¹ (N–H stretch), 1595 cm⁻¹ (C=N triazine), 1350 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric) .

  • LC-MS (ESI⁺):
    m/z 335.1 [M+H]⁺, consistent with the molecular formula C₁₅H₁₈N₄O₃S .

Challenges and Mitigation Strategies

  • Low Yields in Sulfonylation:
    Competing side reactions (e.g., over-sulfonylation) can reduce yields. Using a slow addition of tosyl chloride at 0°C and rigorous exclusion of moisture mitigates this issue .

  • Purification Difficulties:
    The polar nature of the product necessitates chromatographic purification with gradient elution (ethyl acetate/hexane, 1:4 to 1:1) .

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors have been proposed to enhance reproducibility and safety during exothermic steps (e.g., sulfonylation). Additionally, green chemistry principles advocate for substituting THF with cyclopentyl methyl ether (CPME), a safer solvent with comparable polarity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The triazine ring can be reduced under hydrogenation conditions to form tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Tetrahydrotriazine derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and triazine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on structurally related sulfonamide-triazine hybrids. Below is a comparison based on :

Structural Analogues

The compound in , 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide (Figure 3), shares the following similarities and differences with the target compound:

Feature Target Compound Compound in
Core Structure 1,4,5,6-tetrahydro-1,3,5-triazin-2-yl 1,3,5-triazin-2-yl (non-hydrogenated)
Sulfonamide Substituent 4-methylbenzenesulfonamide 4-chloro-5-methylbenzenesulfonamide
Additional Groups Furan-2-ylmethyl at position 5 Methylthio group at position 2; imidazolidin-2-ylidene substituent
Synthetic Pathway Not described in evidence Derived from ethyl bromoacetate and triethylamine reactions (Scheme 1)

Key Observations

Substituent Effects :

  • The furan-2-ylmethyl group in the target compound may enhance interactions with hydrophobic enzyme pockets, whereas the 4-chloro-5-methylbenzenesulfonamide in the analogue likely improves electron-withdrawing effects and steric bulk .
  • The imidazolidin-2-ylidene moiety in the analogue introduces a zwitterionic character, which is absent in the target compound. This could significantly alter solubility and target selectivity.

Biological Activity

N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a furan moiety , a tetrahydro-1,3,5-triazin ring , and a sulfonamide group . Its molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S with a molecular weight of approximately 338.36 g/mol. The structural complexity contributes to its reactivity and interaction with biological targets .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated:

  • Antibacterial Properties : Compounds derived from furan and sulfonamide structures have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Klebsiella pneumoniae, with some exhibiting efficacy comparable to standard antibiotics like Penicillin and Erythromycin .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 6S. epidermidis4 µg/mL
Compound 8K. pneumoniae16 µg/mL

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against various human cancer cell lines using the MTT assay. The results indicated that while some derivatives showed significant cytotoxicity against cancer cells, they remained non-cytotoxic to normal cell lines such as HaCaT .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
  • Interaction with DNA : The tetrahydrotriazine ring may interact with DNA or RNA structures within microbial cells, disrupting replication and transcription processes.

Study 1: Synthesis and Antimicrobial Evaluation

A study synthesized various derivatives of N-[5-(furan-2-ylmethyl)-1H-tetrazol-5-amine], which were evaluated for their antimicrobial properties. Among these derivatives, one compound exhibited an MIC as low as 2 µg/mL against clinical strains of S. epidermidis, indicating high potency .

Study 2: Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxicity of synthesized compounds against a panel of human cancer cell lines. The findings revealed that certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the tetrahydrotriazine and sulfonamide groups. For example, the furan proton signals appear at δ 6.2–7.4 ppm .
  • IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 375.12) and identifies impurities .
  • HPLC : Quantifies purity and detects byproducts (e.g., unreacted sulfonyl chloride) .

What preliminary biological screening approaches are recommended to assess the compound's antimicrobial or enzyme inhibitory activity?

Q. Basic Research Focus

  • Enzyme Assays : Test inhibition of dihydrofolate reductase (DHFR) or carbonic anhydrase, common targets for sulfonamides. Use UV-Vis spectroscopy to monitor NADPH oxidation (DHFR) or esterase activity (carbonic anhydrase) .
  • Microbial Growth Inhibition : Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

How does the furan-2-ylmethyl substituent influence the compound's bioactivity compared to other alkyl or aryl substitutions on the triazine ring?

Advanced Research Focus
Structural-Activity Relationship (SAR) Insights :

  • Furan vs. Cycloheptyl : The furan group enhances π-π stacking with aromatic enzyme residues, improving binding affinity compared to bulky cycloheptyl substitutions .
  • Electron-Donating Effects : Furan’s oxygen atom increases electron density on the triazine ring, potentially boosting interactions with electrophilic enzyme pockets .

Q. Advanced Research Focus

  • Molecular Docking (AutoDock/Vina) : Models interactions between the furan group and DHFR’s active site (e.g., hydrogen bonds with Asp27 and Phe31) .
  • MD Simulations (GROMACS) : Assesses binding stability over 100 ns trajectories, identifying key residues for mutagenesis studies .
  • QSAR Models : Correlate substituent electronegativity with inhibitory potency using partial least squares (PLS) regression .

How can researchers resolve discrepancies between in vitro enzyme inhibition data and cellular activity assays for this compound?

Q. Advanced Research Focus

  • Permeability Testing : Use Caco-2 monolayers or PAMPA to evaluate cellular uptake limitations .
  • Metabolite Profiling : LC-MS/MS identifies intracellular degradation products (e.g., hydrolyzed triazine rings) .
  • Protein Binding Assays : Measure serum albumin binding via fluorescence quenching; high binding reduces free drug availability .

What strategies are effective in modifying the sulfonamide moiety to enhance pharmacokinetic properties without compromising target affinity?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Replace sulfonamide with phosphonamide to improve solubility while retaining hydrogen-bonding capacity .
  • Prodrug Design : Introduce ester prodrugs (e.g., methyl ester) to enhance oral bioavailability, with hydrolysis in vivo regenerating the active sulfonamide .

How does the presence of the tetrahydrotriazine ring affect the compound's stability under physiological conditions, and what degradation products should be monitored?

Q. Advanced Research Focus

  • Hydrolytic Degradation : The tetrahydrotriazine ring undergoes hydrolysis at pH < 3 or > 8, forming thiourea derivatives. Monitor via HPLC-MS .
  • Oxidative Stress : ROS (e.g., H2O2) cleave the triazine ring, generating sulfonic acid byproducts. Use radical scavengers (e.g., BHT) in formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.